5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride
Overview
Description
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of three chlorine atoms and two chloromethyl groups attached to a pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.
Mechanism of Action
Target of Action
It is used as a reagent in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction .
Mode of Action
It is known that chloromethyl groups can participate in various chemical reactions, including free radical reactions and nucleophilic substitutions .
Biochemical Pathways
Given its use as a reagent in chemical synthesis, it is likely to be involved in various biochemical pathways depending on the specific reaction .
Result of Action
It is known to be harmful if swallowed and can cause severe skin burns and eye damage .
Action Environment
The action of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride can be influenced by various environmental factors. For instance, it is known to be chemically stable under standard ambient conditions (room temperature) . It should be noted that it can react with oxidizing agents, potentially leading to ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2,3-dimethylpyridine. One common method includes the use of triphosgene as a chlorinating agent under high-temperature conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and methylpyridine compounds.
Scientific Research Applications
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and as a reagent in molecular biology.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
2-Chloromethyl-3,5-dimethyl-4-pyridine: Utilized in the synthesis of pharmaceutical compounds.
Uniqueness
5-Chloro-2,3-bis(chloromethyl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
5-chloro-2,3-bis(chloromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N.ClH/c8-2-5-1-6(10)4-11-7(5)3-9;/h1,4H,2-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJNSAWNKMNPRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)CCl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745097 | |
Record name | 5-Chloro-2,3-bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-72-2 | |
Record name | Pyridine, 5-chloro-2,3-bis(chloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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